Hymenograndin
Description
Hymenograndin is a pseudoguaianolide-type sesquiterpene lactone isolated from Hymenoxys brachyacris, a plant within the Asteraceae family . It belongs to the helenanolide subclass of pseudoguaianolides, characterized by a 10-membered carbocyclic skeleton with a γ-lactone ring. Sesquiterpene lactones like this compound are renowned for their bioactivity, including anti-inflammatory, cytotoxic, and antimicrobial properties. Its structural uniqueness lies in its oxygenation pattern and substituent groups, which influence its pharmacological profile .
Properties
CAS No. |
51292-55-8 |
|---|---|
Molecular Formula |
C19H26O7 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[(3aR,5R,5aS,6R,7S,8R,8aS,9aR)-7-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
InChI |
InChI=1S/C19H26O7/c1-8-6-13-12(9(2)18(23)26-13)7-19(5)14(8)15(24-10(3)20)16(17(19)22)25-11(4)21/h8,12-17,22H,2,6-7H2,1,3-5H3/t8-,12-,13-,14-,15-,16-,17+,19+/m1/s1 |
InChI Key |
AXCKGAMPGDLORG-KKMGJOHJSA-N |
SMILES |
CC1CC2C(CC3(C1C(C(C3O)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H]([C@H]([C@@H]3O)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(CC3(C1C(C(C3O)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 |
Other CAS No. |
51292-55-8 |
Synonyms |
hymenograndin |
Origin of Product |
United States |
Comparison with Similar Compounds
Sesquiterpene lactones are classified into guaianolides and pseudoguaianolides based on carbocyclic skeleton arrangements. Below, Hymenograndin is compared with guaianolides (e.g., Lemmonin A, Hymenosignin) and pseudoguaianolides (e.g., Hymenoflorin, Hymenoratin) from the same source (H. brachyacris).
Structural Comparison
Table 1: Structural and Functional Properties of this compound and Analogues
Key Observations :
Backbone Differences: Guaianolides (e.g., Lemmonin A) have a 5/7/5 fused ring system, while pseudoguaianolides (e.g., this compound) feature a 5/7/3 fused ring with a trans-decalin structure . Pseudoguaianolides often exhibit higher oxygenation at C-4 and C-8 positions compared to guaianolides.
Substituent Variability: this compound and Hymenoflorin share the 8β-acetoxy group but differ in acyloxy substituents (angeloyloxy vs. senecioyloxy), impacting lipophilicity and bioactivity . Hymenoratin contains a tigloyloxy group at C-2α, absent in this compound, which may alter receptor binding affinity.
Glycosylation: Guaianolides like Lemmonin A are glycosylated (e.g., β-D-glucosyl), enhancing water solubility, whereas pseudoguaianolides lack glycosylation .
Functional and Pharmacological Differences
- Cytotoxicity: Pseudoguaianolides generally exhibit stronger cytotoxicity than guaianolides due to their electrophilic α,β-unsaturated lactone rings, which alkylate biological nucleophiles .
- Anti-inflammatory Activity: Guaianolides like Hymenosignin may show higher efficacy in suppressing pro-inflammatory cytokines due to hydroxyl groups enhancing hydrogen bonding .
- Metabolic Stability: The angeloyloxy group in this compound could confer better metabolic stability compared to Hymenoflorin’s senecioyloxy group, which is prone to hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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